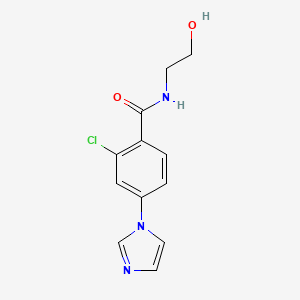![molecular formula C13H18N2O3 B1324984 N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide CAS No. 773087-36-8](/img/structure/B1324984.png)
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide (NDPP) is a novel small molecule that has recently been studied for its potential applications in various scientific fields. NDPP is a derivative of pyridine and has been found to have unique properties that make it a promising candidate for use in research. NDPP has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
- Characterization: Techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction are used for structural analysis. Results: The crystal structures obtained by experimental methods are consistent with those calculated by density functional theory (DFT), confirming the compound’s predicted physical and chemical properties .
- Enzyme Inhibition: It is explored for its potential as an enzyme inhibitor in various therapeutic areas. Results: While specific results are not detailed in the search results, the compound’s structural properties suggest its potential efficacy in these roles .
- Probe Design: The compound is incorporated into probes that can identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. Results: The compound’s ability to act as a fluorescent probe is based on its interaction with target substances, leading to a detectable fluorescent signal .
- Controlled Release: The boronic ester bond’s formation and rupture in response to environmental changes enable controlled drug release. Results: These carriers can load and deliver anti-cancer drugs, insulin, and genes, demonstrating the compound’s versatility in drug delivery systems .
- Minimum Inhibitory Concentration (MIC): MIC values are determined to assess the compound’s efficacy against various fungi. Results: The antifungal activity is quantified by the size of the inhibition zones and MIC values, indicating the compound’s potential as an antifungal agent .
- Collagen Quantification: Collagen levels are also measured as part of the study. Results: Initial screenings suggest that the compound can effectively inhibit prolyl-4-hydroxylase, which may have implications for treating fibrotic diseases .
- Biological Testing: These analogues are tested against Mycobacterium tuberculosis to evaluate their efficacy. Results: The study explores the potential of these analogues as potent anti-tubercular agents .
- Reaction Optimization: Parameters such as temperature, solvent, and reaction time are optimized for maximum efficiency. Results: The use of the compound as a catalyst has shown to improve reaction yields and selectivity .
- Microscopy: Fluorescence microscopy techniques are used to observe the labeled compounds within biological systems. Results: The compound has been effective in providing clear images of cellular structures and processes .
Propiedades
IUPAC Name |
N-[3-(1,3-dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)12(16)15-10-4-5-14-8-9(10)11-17-6-7-18-11/h4-5,8,11H,6-7H2,1-3H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWJOTJGPLHLPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640056 |
Source


|
| Record name | N-[3-(1,3-Dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide | |
CAS RN |
773087-36-8 |
Source


|
| Record name | N-[3-(1,3-Dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
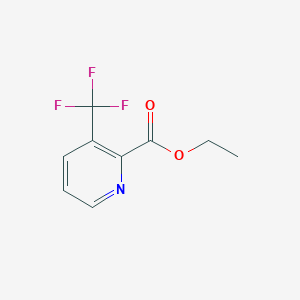
![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)
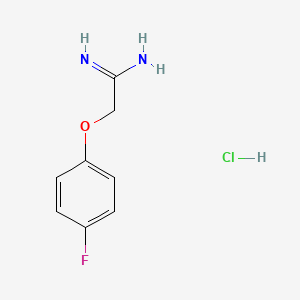
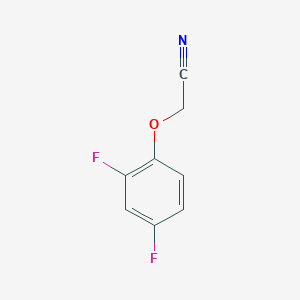
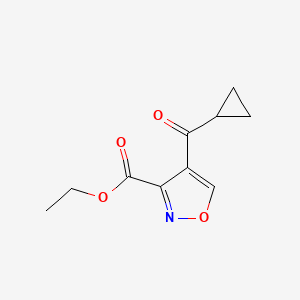
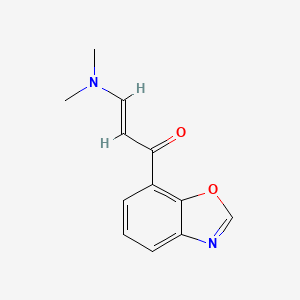
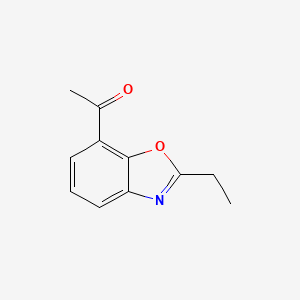
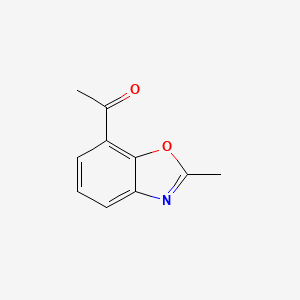

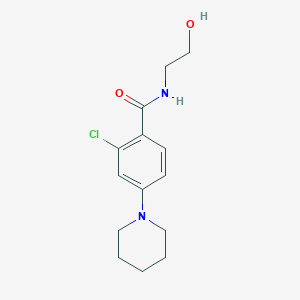
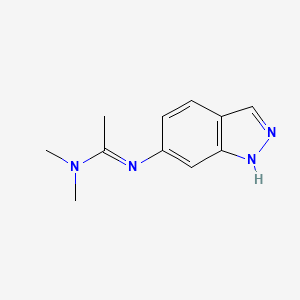
![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)
